N1-(2,5-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide
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Overview
Description
N1-(2,5-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is a synthetic compound that belongs to the class of phenethylamines This compound is characterized by the presence of two methoxy groups on the phenyl ring and a dimethylamino group on the phenethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide typically involves the following steps:
Formation of the Phenethylamine Intermediate: The initial step involves the synthesis of the phenethylamine intermediate. This can be achieved through the reaction of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene to yield 2,5-dimethoxyphenethylamine.
Oxalamide Formation: The phenethylamine intermediate is then reacted with oxalyl chloride to form the corresponding oxalamide. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2,5-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
N1-(2,5-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2,5-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-iodoamphetamine (DOI): A psychedelic drug with similar structural features.
2,5-Dimethoxyphenethylamine (2C-H): A phenethylamine derivative with psychoactive properties.
N-Benzylmethoxy derivatives: Compounds with similar methoxy and phenethylamine structures.
Uniqueness
N1-(2,5-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-23(2)15-7-5-14(6-8-15)11-12-21-19(24)20(25)22-17-13-16(26-3)9-10-18(17)27-4/h5-10,13H,11-12H2,1-4H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRYNYVATXXTPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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